Cas no 301180-18-7 (4-hydroxynaphthalene-2-carbaldehyde)

4-hydroxynaphthalene-2-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 4-hydroxynaphthalene-2-carbaldehyde
- 4-Hydroxynaphthalene-2-carboxaldehyde
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4-hydroxynaphthalene-2-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A219003330-1g |
3-Naphthol-1-carboxaldehyde |
301180-18-7 | 98% | 1g |
$1802.95 | 2023-09-02 | |
Alichem | A219003330-500mg |
3-Naphthol-1-carboxaldehyde |
301180-18-7 | 98% | 500mg |
$1019.20 | 2023-09-02 | |
Alichem | A219003330-250mg |
3-Naphthol-1-carboxaldehyde |
301180-18-7 | 98% | 250mg |
$720.80 | 2023-09-02 |
4-hydroxynaphthalene-2-carbaldehyde 関連文献
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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7. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
4-hydroxynaphthalene-2-carbaldehydeに関する追加情報
Comprehensive Overview of 4-Hydroxynaphthalene-2-carbaldehyde (CAS No. 301180-18-7): Properties, Applications, and Industry Relevance
4-Hydroxynaphthalene-2-carbaldehyde (CAS No. 301180-18-7) is an organic compound belonging to the naphthalene derivative family. This hydroxynaphthalene carbaldehyde is characterized by a hydroxyl group at the 4-position and a formyl group at the 2-position of the naphthalene ring. Its molecular formula is C11H8O2, and it exhibits unique chemical properties that make it valuable in synthetic chemistry, material science, and pharmaceutical research. The compound’s CAS registry number 301180-18-7 ensures precise identification in global chemical databases, addressing growing concerns about traceability and regulatory compliance in industrial applications.
In recent years, the demand for naphthalene-based intermediates like 4-hydroxynaphthalene-2-carbaldehyde has surged due to their role in designing fluorescent dyes, organic semiconductors, and biologically active molecules. Researchers frequently search for "synthesis of 4-hydroxynaphthalene-2-carbaldehyde" or "applications of hydroxynaphthalene derivatives," reflecting its relevance in cutting-edge fields such as optoelectronics and drug discovery. Its structural versatility allows for modifications to enhance photophysical properties, a hotspot topic in green chemistry and sustainable material development.
The compound’s physicochemical properties include a melting point range of 180–185°C and moderate solubility in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO). These traits facilitate its use in multistep organic synthesis, where it serves as a precursor for heterocyclic compounds or ligands in catalytic systems. Industry professionals often inquire about "301180-18-7 supplier" or "4-hydroxynaphthalene-2-carbaldehyde price," highlighting its commercial significance. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to verify its purity, ensuring compliance with Good Manufacturing Practices (GMP).
From an environmental perspective, 4-hydroxynaphthalene-2-carbaldehyde aligns with the Principles of Green Chemistry due to its potential as a building block for biodegradable polymers and non-toxic dyes. Innovations in catalytic oxidation methods have optimized its production, reducing waste and energy consumption—a response to the increasing search queries like "eco-friendly naphthalene derivatives." Furthermore, its role in metal-organic frameworks (MOFs) research addresses the demand for advanced porous materials in gas storage and separation technologies.
In the pharmaceutical sector, this compound’s aldehyde functionality enables condensation reactions to form Schiff bases, which are explored for antimicrobial and anticancer activities. Recent publications on "hydroxynaphthalene carbaldehyde biological activity" underscore its potential in medicinal chemistry. However, rigorous toxicity studies and regulatory approvals remain critical, as emphasized by global agencies like the FDA and EMA.
To conclude, 4-Hydroxynaphthalene-2-carbaldehyde (CAS No. 301180-18-7) exemplifies the intersection of traditional organic chemistry and modern industrial needs. Its adaptability across material science, pharmaceuticals, and sustainable technologies ensures continued relevance. As search trends evolve toward "high-performance organic compounds" and "specialty chemicals market growth," this compound is poised to remain a focal point in scientific and commercial discourse.
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